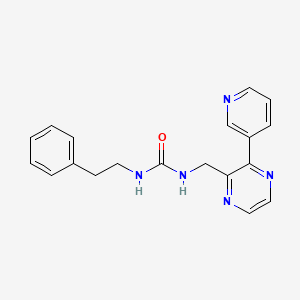

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(23-10-8-15-5-2-1-3-6-15)24-14-17-18(22-12-11-21-17)16-7-4-9-20-13-16/h1-7,9,11-13H,8,10,14H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHULKWLBSAUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step synthetic routes. One common method includes the reaction of phenethylamine with an isocyanate derivative to form the urea linkage. The pyridinyl and pyrazinyl groups are introduced through subsequent reactions involving appropriate pyridine and pyrazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or modified derivatives of the original compound .

Scientific Research Applications

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research[9][9].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-3-(2-pyrazinyl)urea

Structure : Features a phenyl group and a pyrazine ring directly attached to the urea backbone.

Molecular Formula : C₁₁H₁₀N₄O; Average Mass : 214.228 g/mol .

Key Differences :

- The target compound replaces the phenyl group with a phenethyl chain (–CH₂CH₂C₆H₅), increasing hydrophobicity and molecular weight.

- Implications: The phenethyl group may improve membrane permeability compared to the smaller phenyl group in 1-Phenyl-3-(2-pyrazinyl)urea .

Pyrazine-Pyridine Biheteroaryls (e.g., Compound 39 and 41 from )

Structure: These compounds (e.g., 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol) share pyrazine-pyridine cores but lack urea linkers. Activity: Demonstrated high selectivity for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, with IC₅₀ values in the nanomolar range . Key Differences:

- The urea linker in the target compound replaces the amine or diamine linkers in these biheteroaryls.

- The phenethyl group may confer distinct steric and electronic effects compared to the chloro-phenylamino or dimethyl-ethane-diamine substituents in Compounds 39 and 41. Implications: While the pyrazine-pyridine core is conserved, the urea linker in the target compound could modulate kinase selectivity or potency .

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Structure : Contains a triazolopyridazine ring substituted with thiophene and a phenylpropyl-urea group.

Molecular Formula : C₂₂H₂₁N₇OS; Average Mass : 431.51 g/mol .

Key Differences :

- The triazolopyridazine system is bulkier and more rigid than the pyrazine-pyridine moiety in the target compound.

- Thiophene introduces sulfur-based π-interactions, whereas the pyridin-3-yl group in the target compound may enhance solubility via nitrogen lone pairs.

Implications : The target compound’s pyrazine-pyridine system may offer better aqueous solubility compared to thiophene-containing analogs .

1-(3-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Structure: Includes a fluorophenyl group and a pyridazinone ring. Molecular Formula: C₁₈H₁₆FN₅O₂; Average Mass: 353.3 g/mol . Key Differences:

- The pyridazinone ring (with a ketone group) differs electronically from the pyrazine-pyridine system in the target compound.

- Fluorine substitution on the phenyl group enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound’s phenethyl group.

Implications : The absence of fluorine in the target compound may reduce oxidative metabolism but could decrease binding affinity to targets sensitive to electronegative substituents .

Comparative Data Table

Research Findings and Implications

- Kinase Inhibition Potential: The pyrazine-pyridine core in the target compound aligns with structurally related VEGFR-2 inhibitors (e.g., Compound 39), suggesting possible kinase-targeting activity. However, the urea linker may alter binding modes compared to amine-linked biheteroaryls .

- Metabolic Stability : The absence of fluorine (cf. ) could make the target compound more susceptible to hepatic metabolism, necessitating further optimization for drug development .

Biological Activity

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Urea Linkage : The initial step often includes the reaction of phenethylamine with isocyanates or carbamates to form the urea structure.

- Pyridine and Pyrazine Substitution : The introduction of the pyridinyl and pyrazinyl groups can be achieved through nucleophilic substitution reactions or coupling reactions using appropriate halides.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate biological pathways through:

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against various enzymes, including carbonic anhydrase and kinases, suggesting potential applications in treating metabolic disorders and cancers .

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that derivatives of similar urea compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Research has demonstrated that related pyrazolyl ureas possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the anticancer properties of structurally similar compounds, revealing that certain derivatives inhibited tumor growth in xenograft models. The mechanism involved the downregulation of key survival pathways in cancer cells, particularly through the inhibition of p38 MAPK signaling .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of related urea compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 100 to 250 µg/mL, demonstrating moderate effectiveness as antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | MIC against S. aureus: 100–250 µg/mL | |

| Anti-inflammatory | Inhibition of TNFα production |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Urea Formation | Reaction with isocyanates or carbamates |

| Substitution | Nucleophilic substitution with pyridine derivatives |

| Purification | Recrystallization or chromatography |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodology : Utilize a two-step urea formation protocol involving (i) condensation of phenethylamine with a pyrazinyl-pyridine precursor and (ii) coupling with an isocyanate intermediate. Optimize solvent choice (e.g., dichloromethane or toluene) and base (triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC .

- Experimental Design : Conduct small-scale trials with varying temperatures (reflux vs. ambient) and stoichiometric ratios (amine:isocyanate = 1:1 to 1:1.2) to maximize yield.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodology : Combine NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>95%), and HRMS for molecular weight confirmation. Use FT-IR to confirm urea C=O stretches (~1640–1680 cm⁻¹) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities in aromatic proton assignments .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodology : Perform in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM). Assess selectivity via non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s anion-binding or protein-targeting capabilities?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to evaluate interaction energies with anions (e.g., Cl⁻, NO₃⁻) or molecular docking (AutoDock Vina) against kinase targets. Analyze hydrogen-bonding and π-π stacking contributions to binding affinity .

- Data Contradiction Analysis : If experimental binding data conflicts with simulations, re-examine solvent effects (implicit vs. explicit solvation models) or conformational flexibility of the pyrazine-pyridine moiety .

Q. What strategies resolve discrepancies between in vitro bioactivity and computational predictions?

- Methodology : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). If activity is lower than predicted, investigate metabolic stability (e.g., microsomal assays) or membrane permeability (Caco-2 assay) .

Q. How can Design of Experiments (DoE) optimize large-scale synthesis or formulation?

- Methodology : Apply fractional factorial designs to identify critical parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., reaction time vs. yield) .

- Case Study : A 2³ factorial design for solvent (polarity), base concentration, and agitation rate reduced reaction time by 40% while maintaining >90% purity .

Q. What advanced separation techniques are suitable for isolating byproducts or enantiomers?

- Methodology : Employ preparative HPLC with chiral columns or membrane-based separations (e.g., nanofiltration) for enantiomeric resolution. Characterize isolated impurities via LC-MS/MS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.